![molecular formula C24H33NO5 B4936914 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol](/img/structure/B4936914.png)
2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol, also known as CT-3, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the early 1990s by a team of researchers led by Dr. Roger Pertwee at the University of Aberdeen. Since then, CT-3 has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol is not fully understood. However, it is believed to exert its effects by interacting with the endocannabinoid system, which plays a key role in regulating inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It is also believed to reduce pain by activating the CB2 receptor, which is involved in regulating pain perception.
Advantages and Limitations for Lab Experiments
One advantage of 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol is that it is a synthetic compound, which means that it can be produced in a consistent and reproducible manner. This makes it ideal for use in laboratory experiments. However, one limitation is that it is not widely available, which can make it difficult for researchers to obtain.
Future Directions
There are several potential future directions for research on 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential as an analgesic for chronic pain conditions. Additionally, further studies could be conducted to better understand the mechanism of action of 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with 3,4,5-trimethylpiperidine to form the intermediate 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethylpiperidin-4-one. This intermediate is then reduced using sodium borohydride to yield 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol.
Scientific Research Applications
2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that 2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol can reduce inflammation in animal models of arthritis and multiple sclerosis.
properties
IUPAC Name |
2,6-bis(2,5-dimethoxyphenyl)-3,4,5-trimethylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO5/c1-14-22(18-12-16(27-4)8-10-20(18)29-6)25-23(15(2)24(14,3)26)19-13-17(28-5)9-11-21(19)30-7/h8-15,22-23,25-26H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCBTKHAFJFMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1(C)O)C)C2=C(C=CC(=C2)OC)OC)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(2,5-dimethoxyphenyl)-3,4,5-trimethyl-4-piperidinol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.